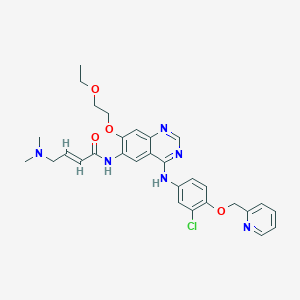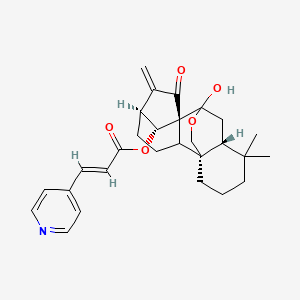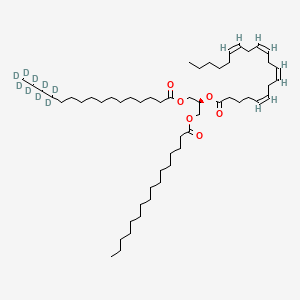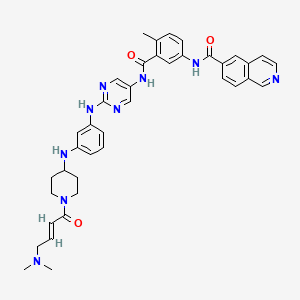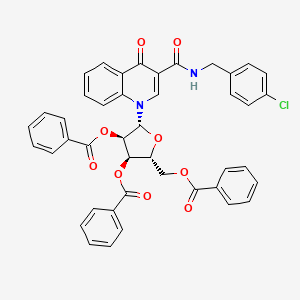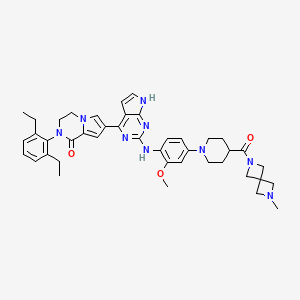![molecular formula C15H15NaO5S B12416355 sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)
sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[1,1,1,3,3,3-六氘-2-(4-羟基苯基)丙烷-2-基]苯基]硫酸钠是一种复杂的化合物,其特点是含有氘原子,氘原子是氢的同位素。该化合物因其独特的结构而引人注目,其结构包括一个硫酸根和一个苯环,该苯环被一个羟基苯基基团和一个六氘丙烷-2-基基团取代。氘原子的掺入可以显著改变化合物的化学和物理性质,使其在各种科学应用中具有价值。
准备方法
[4-[1,1,1,3,3,3-六氘-2-(4-羟基苯基)丙烷-2-基]苯基]硫酸钠的合成通常涉及多个步骤:
六氘丙烷-2-基的合成: 这一步涉及使用氘气或氘化试剂对合适的先驱体(如丙酮)进行氘化。
羟基苯基的形成: 这可以通过使用过氧化氢或其他氧化剂等试剂对苯环进行羟基化来实现。
两个基团的偶联: 然后通过傅-克烷基化反应将六氘丙烷-2-基与羟基苯基偶联。
工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,包括使用连续流反应器和自动化系统来确保高产率和纯度。
化学反应分析
[4-[1,1,1,3,3,3-六氘-2-(4-羟基苯基)丙烷-2-基]苯基]硫酸钠会发生各种化学反应:
氧化: 羟基苯基可以使用高锰酸钾或三氧化铬等氧化剂氧化生成醌。
还原: 该化合物可以使用硼氢化钠或氢化铝锂等还原剂进行还原,可能将羟基转化为甲氧基。
取代: 硫酸根可以使用叠氮化钠或甲醇钠等试剂通过亲核取代反应被其他官能团取代。
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,羟基苯基的氧化通常会产生醌,而还原会产生甲氧基衍生物。
科学研究应用
[4-[1,1,1,3,3,3-六氘-2-(4-羟基苯基)丙烷-2-基]苯基]硫酸钠在科学研究中有多种应用:
化学: 由于存在氘原子,它被用作核磁共振 (NMR) 光谱中的氘化标准品,氘原子提供了独特的谱特征。
生物学: 该化合物可用于代谢研究,以追踪氘化化合物在生物系统中的掺入和代谢。
工业: 该化合物可用于合成特种化学品和材料,其中氘的独特性能是有利的。
5. 作用机理
[4-[1,1,1,3,3,3-六氘-2-(4-羟基苯基)丙烷-2-基]苯基]硫酸钠的作用机理取决于其具体应用。在核磁共振光谱中,氘原子提供独特的信号,有助于化合物的结构解析。在生物系统中,该化合物可以作为示踪剂,使研究人员能够研究代谢途径和氘化化合物的命运。氘的存在还可以影响化合物与酶和受体的相互作用,可能导致生物活性发生改变。
作用机制
The mechanism of action of sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of compounds. In biological systems, the compound can act as a tracer, allowing researchers to study metabolic pathways and the fate of deuterated compounds. The presence of deuterium can also influence the compound’s interaction with enzymes and receptors, potentially leading to altered biological activity.
相似化合物的比较
[4-[1,1,1,3,3,3-六氘-2-(4-羟基苯基)丙烷-2-基]苯基]硫酸钠可以与其他氘化化合物进行比较,例如:
[4-[1,1,1,3,3,3-六氘-2-(4-甲氧基苯基)丙烷-2-基]苯基]硫酸钠: 该化合物具有甲氧基而不是羟基,这会影响其化学反应性和应用。
[4-[1,1,1,3,3,3-六氘-2-(4-氨基苯基)丙烷-2-基]苯基]硫酸钠:
[4-[1,1,1,3,3,3-六氘-2-(4-氯苯基)丙烷-2-基]苯基]硫酸钠:
[4-[1,1,1,3,3,3-六氘-2-(4-羟基苯基)丙烷-2-基]苯基]硫酸钠的独特性在于它官能团和氘原子的独特组合,赋予了它独特的化学和物理性质,这些性质在各种科学和工业应用中具有价值。
属性
分子式 |
C15H15NaO5S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate |
InChI |
InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1/i1D3,2D3; |
InChI 键 |
IENSPWAUWOIJJS-TXHXQZCNSA-M |
手性 SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)OS(=O)(=O)[O-])C([2H])([2H])[2H].[Na+] |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



